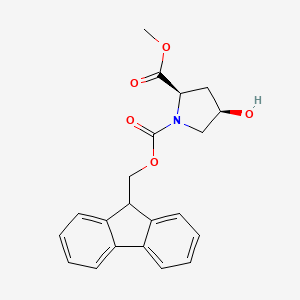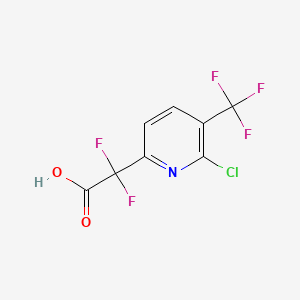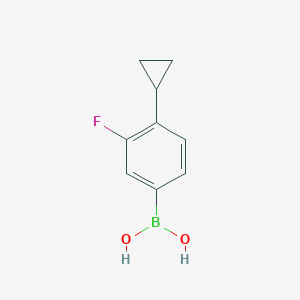![molecular formula C9H11ClFNO4S B13462837 (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride is a synthetic organic compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as sulfuryl fluoride (SO2F2) in the presence of a suitable catalyst . The amino acid backbone is then introduced through a coupling reaction, often using standard peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the fluorosulfonyl group, yielding a simpler phenylpropanoic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler phenylpropanoic acid derivatives.
科学的研究の応用
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
作用機序
The mechanism of action of (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes the compound useful in studying enzyme inhibition and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-[3-(sulfonyl)phenyl]propanoic acid hydrochloride: Lacks the fluorine atom, which may result in different reactivity and binding properties.
(2S)-2-amino-3-[3-(chlorosulfonyl)phenyl]propanoic acid hydrochloride: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and interactions.
Uniqueness
The presence of the fluorosulfonyl group in (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from other similar compounds .
特性
分子式 |
C9H11ClFNO4S |
|---|---|
分子量 |
283.70 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-fluorosulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO4S.ClH/c10-16(14,15)7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
InChIキー |
SGVKNJPLWVAWTQ-QRPNPIFTSA-N |
異性体SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
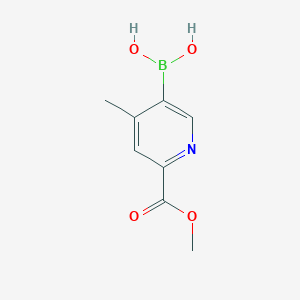
![2-[Benzyl({4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl})amino]ethan-1-ol](/img/structure/B13462781.png)
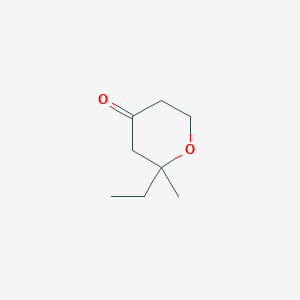
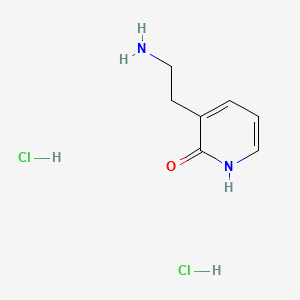
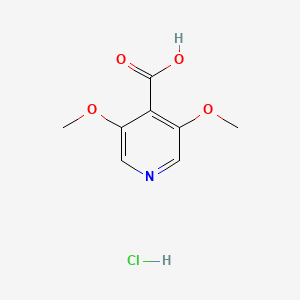
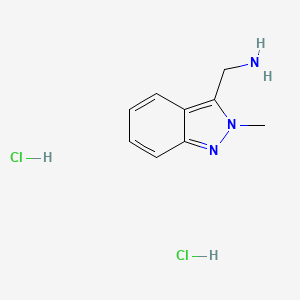
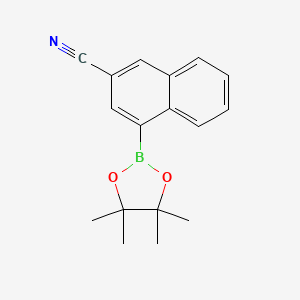
![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)
